

Argininosuccinic Acid Disodium Salt: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Argininosuccinic acid disodium*

Cat. No.: *B13385587*

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This technical guide provides an in-depth overview of **argininosuccinic acid disodium** salt, a key compound in biomedical research, particularly in the study of the urea cycle and related metabolic disorders. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, its role in biological pathways, and its application in experimental assays.

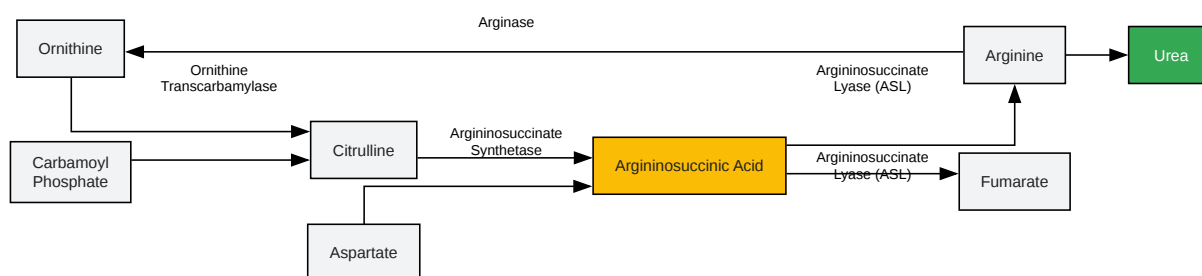
Core Properties of Argininosuccinic Acid Disodium Salt

Argininosuccinic acid disodium salt is the sodium salt of argininosuccinic acid, an intermediate in the urea cycle. It is commercially available, typically as a hydrate, and is utilized in various research applications.

Property	Value (Anhydrous)	Value (Hydrate)	Source(s)
Molecular Formula	$C_{10}H_{16}N_4Na_2O_6$	$C_{10}H_{18}N_4O_6 \cdot 2Na$ or $C_{10}H_{16}N_4Na_2O_6 \cdot xH_2O$	[1][2][3],[1][2][4]
Molecular Weight	334.24 g/mol	354.268 g/mol	[1][2][3],[4]
CAS Number	918149-29-8 (anhydrous)	918149-29-8	[1][2]
Appearance	Powder	Powder	[1][2]
Storage Temperature	-20°C	-20°C	[1][2]
Purity	≥80%	≥80%	[1][2][5]

The Urea Cycle and Argininosuccinic Acid

Argininosuccinic acid is a critical intermediate in the urea cycle, a metabolic pathway that detoxifies ammonia by converting it into urea for excretion. The enzyme argininosuccinate lyase (ASL) cleaves argininosuccinic acid to produce arginine and fumarate. A deficiency in ASL leads to the genetic disorder argininosuccinic aciduria (ASA), the second most common urea cycle disorder.[6][7] This condition results in the accumulation of argininosuccinic acid and its precursors, leading to hyperammonemia and other severe neurological and systemic symptoms.[7]



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The Urea Cycle Pathway

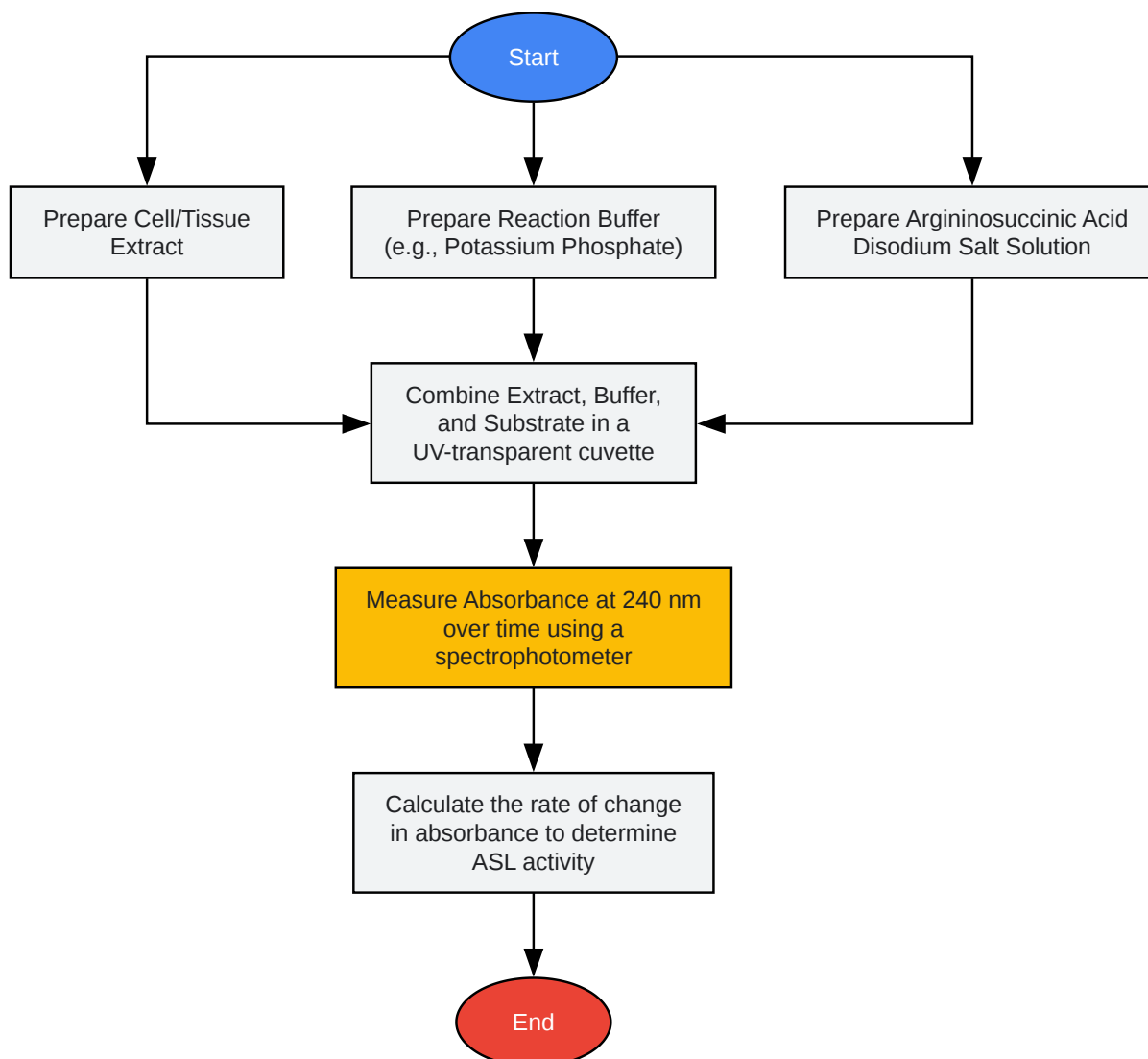
Experimental Application: Spectrophotometric Measurement of Argininosuccinate Lyase (ASL) Activity

Argininosuccinic acid disodium salt is a key reagent in the spectrophotometric measurement of argininosuccinate lyase (ASL) enzymatic activity in cell or tissue extracts.^{[1][2][8][9]} This assay is crucial for diagnosing ASL deficiency and for research into potential therapeutic interventions.

Principle

The assay measures the activity of ASL by monitoring the production of fumarate from argininosuccinate. The increase in fumarate concentration is detected by the corresponding increase in absorbance at 240 nm.

Experimental Workflow



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ASL Activity Assay Workflow

Detailed Protocol

Materials:

- **Argininosuccinic acid disodium salt**
- Potassium phosphate buffer (pH 7.4)

- Cell or tissue homogenate
- UV-transparent cuvettes
- Spectrophotometer capable of measuring absorbance at 240 nm

Procedure:

- Preparation of Reagents:
 - Prepare a 100 mM potassium phosphate buffer (pH 7.4).
 - Prepare a stock solution of **argininosuccinic acid disodium** salt in the potassium phosphate buffer. The final concentration in the reaction mixture should be optimized based on the specific experimental conditions.
- Sample Preparation:
 - Homogenize cells or tissue in an appropriate lysis buffer on ice.
 - Centrifuge the homogenate to pellet cellular debris.
 - Collect the supernatant containing the cytosolic fraction where ASL is located.
- Enzyme Assay:
 - Pre-warm the spectrophotometer to the desired reaction temperature (e.g., 37°C).
 - In a UV-transparent cuvette, combine the potassium phosphate buffer and the cell/tissue extract.
 - Initiate the reaction by adding the **argininosuccinic acid disodium** salt solution.
 - Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 240 nm at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 5-10 minutes).
- Data Analysis:

- Plot the absorbance at 240 nm against time.
- Determine the initial linear rate of the reaction ($\Delta A_{240}/\text{min}$).
- Calculate the ASL activity using the molar extinction coefficient of fumarate at 240 nm ($\epsilon = 2.44 \text{ mM}^{-1}\text{cm}^{-1}$).

Research and Therapeutic Landscape

Recent research has focused on developing novel therapies for argininosuccinic aciduria. One promising approach involves the use of nucleoside-modified messenger RNA (modRNA) formulated in lipid nanoparticles (LNP) to deliver a functional copy of the ASL gene.[6] Studies in mouse models of ASL deficiency have shown that this method can restore ASL protein expression, improve survival, and presents a favorable safety profile.[6] The measurement of ASL activity, using **argininosuccinic acid disodium** salt as a substrate, is a fundamental tool in the evaluation of such therapeutic strategies.

Furthermore, understanding the broader metabolic consequences of ASL deficiency is an active area of investigation. The accumulation of argininosuccinic acid and the depletion of arginine can lead to nitric oxide deficiency and increased oxidative stress, contributing to the complex pathology of the disease.[7] Dietary management and nitrogen scavenging therapies are current standards of care, but research into more direct and curative treatments continues.[7]

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